2-(2-Amino-4-bromophenylamino)propan-1-ol

Catalog No.
S826861
CAS No.
1155163-13-5
M.F
C9H13BrN2O
M. Wt
245.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-4-bromophenylamino)propan-1-ol

CAS Number

1155163-13-5

Product Name

2-(2-Amino-4-bromophenylamino)propan-1-ol

IUPAC Name

2-(2-amino-4-bromoanilino)propan-1-ol

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

InChI

InChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3

InChI Key

JFNUURZHIIMQCT-UHFFFAOYSA-N

SMILES

CC(CO)NC1=C(C=C(C=C1)Br)N

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)Br)N

2-(2-Amino-4-bromophenylamino)propan-1-ol is an organic compound characterized by a propan-1-ol backbone with an amino group and a bromophenyl moiety. Its chemical structure can be represented as follows:

C9H12BrN3O\text{C}_9\text{H}_{12}\text{Br}\text{N}_3\text{O}

The presence of the amino group (–NH₂) and the bromine atom on the aromatic ring significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or alcohols, depending on the reaction conditions.
  • Acylation: The amino groups can react with acylating agents to form amides.

These reactions are typically facilitated by reagents such as sodium borohydride for reductions or acyl chlorides for acylation.

Research indicates that 2-(2-Amino-4-bromophenylamino)propan-1-ol exhibits various biological activities. Preliminary studies suggest potential antimicrobial and anticancer effects, making it a candidate for further pharmacological evaluation. The specific mechanisms of action are still under investigation, but its structure suggests it may interact with key biological targets such as enzymes or receptors involved in disease processes.

The synthesis of 2-(2-Amino-4-bromophenylamino)propan-1-ol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 4-bromoaniline and propan-1-ol.
  • Reaction Conditions: The reaction may involve heating under reflux conditions in the presence of a suitable catalyst or base to facilitate the formation of the desired product.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure compound.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound in drug development.
  • Chemical Research: It may be used as an intermediate in organic synthesis to create more complex molecules.
  • Material Science: Its unique properties could be explored for applications in specialty chemicals or polymers.

Studies on the interactions of 2-(2-Amino-4-bromophenylamino)propan-1-ol with biological targets are essential for understanding its pharmacological profile. Preliminary data suggest it may interact with specific enzymes or receptors, leading to alterations in cellular pathways. Detailed interaction studies using techniques like molecular docking and enzyme assays are necessary to elucidate these mechanisms.

Similar Compounds

  • 2-Amino-4-bromophenol
    • Structure: Contains an amino group and a bromine atom on a phenolic ring.
    • Uniqueness: Lacks the propan-1-ol side chain, limiting its solubility and reactivity compared to 2-(2-Amino-4-bromophenylamino)propan-1-ol.
  • 3-Amino-4-bromobenzyl alcohol
    • Structure: Features a brominated aromatic ring with an amino group and a hydroxymethyl group.
    • Uniqueness: The position of the amino group differs, affecting its biological activity and reactivity.
  • N,N-Dimethyl-(4-bromophenyl)amine
    • Structure: A dimethylated amine derivative of bromophenyl.
    • Uniqueness: Lacks hydroxyl functionality, which may influence solubility and interaction with biological systems.

Uniqueness

The uniqueness of 2-(2-Amino-4-bromophenylamino)propan-1-ol lies in its combination of functional groups—specifically, the presence of both an amino group and a hydroxyl group on a brominated aromatic system. This structural configuration enhances its potential reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

1.7

Dates

Modify: 2023-08-16

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